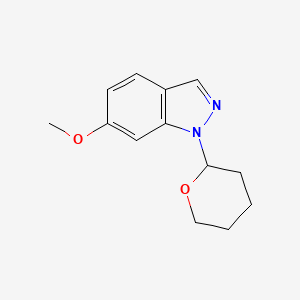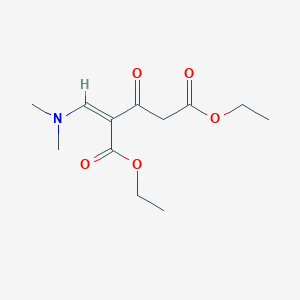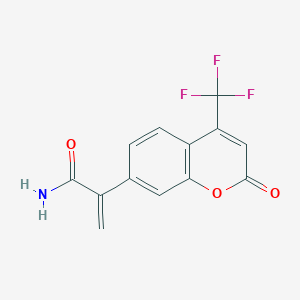
2-(2-Oxo-4-(trifluoromethyl)-2h-chromen-7-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)acrylamide is a chemical compound known for its unique structure and properties. It is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, biology, and materials science .
Méthodes De Préparation
The synthesis of 2-(2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)acrylamide involves several steps. One common method includes the incorporation of a photoresponsive monomer, 7-[4-(trifluoromethyl)-coumarin]acrylamide, within polymer brushes. This process utilizes near-infrared (NIR) light-mediated surface-initiated photoRAFT polymerization . The reaction conditions typically involve low-energy NIR light, which enhances penetration and allows for efficient synthesis even through opaque barriers .
Analyse Des Réactions Chimiques
2-(2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)acrylamide undergoes various chemical reactions, including dimerization and cross-linking when exposed to UV light (λ = 365 nm, 18.2 mW/cm²) . Common reagents used in these reactions include N,N-dimethylacrylamide and other polymerization initiators. The major products formed from these reactions are cross-linked polymer brushes, which have applications in creating antifouling surfaces .
Applications De Recherche Scientifique
This compound has several scientific research applications. It is used in the synthesis of surface-tethered polymer brushes, which are important for modifying the chemical and physical properties of surfaces and interfaces . These modifications are crucial in applications such as antifouling coatings, membranes, biosensing, stimuli-responsive surfaces, and optoelectronic devices . Additionally, the compound’s fluorescent properties make it useful in various biological and medical research applications .
Mécanisme D'action
The mechanism of action of 2-(2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)acrylamide involves its photoresponsive nature. When exposed to UV light, the compound undergoes dimerization, leading to cross-linking of polymer brushes . This process is controlled by the specific wavelengths of light used, allowing for precise modulation of the polymerization and cross-linking processes .
Comparaison Avec Des Composés Similaires
2-(2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)acrylamide is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include 7-amino-4-(trifluoromethyl)coumarin and 7-bromo-4-hydroxycoumarin . These compounds share the coumarin backbone but differ in their substituents, leading to variations in their reactivity and applications .
Propriétés
Formule moléculaire |
C13H8F3NO3 |
|---|---|
Poids moléculaire |
283.20 g/mol |
Nom IUPAC |
2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide |
InChI |
InChI=1S/C13H8F3NO3/c1-6(12(17)19)7-2-3-8-9(13(14,15)16)5-11(18)20-10(8)4-7/h2-5H,1H2,(H2,17,19) |
Clé InChI |
ZERUYWFMKNUPBP-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


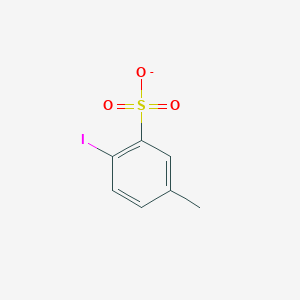
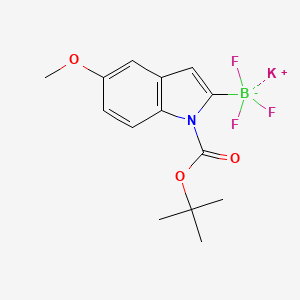
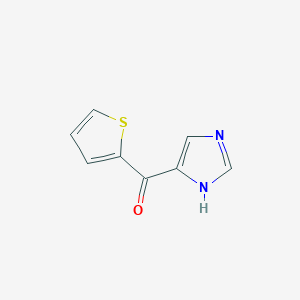
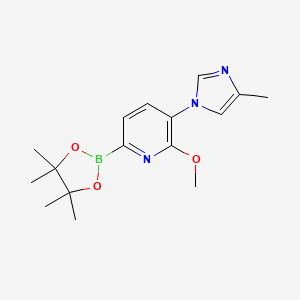
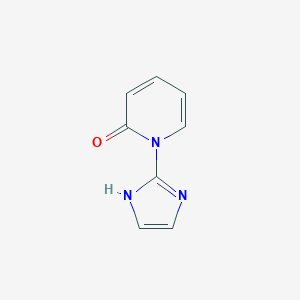
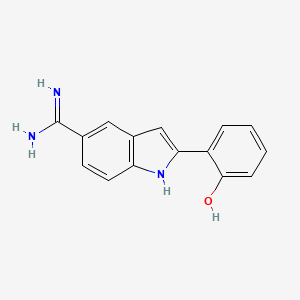
![sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate](/img/structure/B12818577.png)


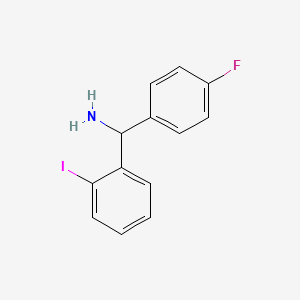
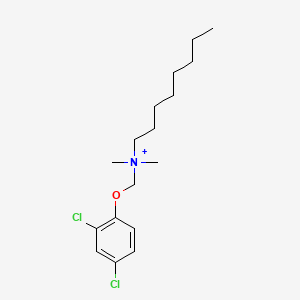
![5,6-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B12818609.png)
